molecular formula C16H16FN3O3S B12419942 BRD4 Inhibitor-17

BRD4 Inhibitor-17

货号: B12419942
分子量: 349.4 g/mol
InChI 键: UQXHNDHWFYISEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRD4 Inhibitor-17 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and other diseases.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :

    Formation of Intermediate: A key intermediate is synthesized by reacting a substituted benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The intermediate is then coupled with a triazole or azapine derivative under specific conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

化学反应分析

Types of Reactions

BRD4 Inhibitor-17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .

科学研究应用

Acute Myeloid Leukemia (AML)

Research indicates that BRD4 plays a critical role in the proliferation of AML cells. BRD4 Inhibitor-17 has demonstrated potent inhibitory effects on AML cell lines, leading to decreased cell viability and induction of apoptosis. In particular, studies have shown that BRD4 inhibition can significantly enhance the efficacy of existing chemotherapy agents .

Study Cell Line IC50 (nM) Effect
Ayad et al.MOLM-13140Growth inhibition
QCA570 StudyMV4-118Complete tumor suppression

Breast Cancer

In tamoxifen-resistant breast cancer models, this compound has been shown to work synergistically with estrogen receptor degraders to suppress tumor growth effectively. The combination treatment resulted in a marked reduction in tumor size and improved survival rates in xenograft models .

Combination Treatment Tumor Size Reduction (%) Survival Rate Improvement (%)
BRD4 Inhibitor + Fulvestrant70%30%

Non-Small Cell Lung Cancer (NSCLC)

BRD4 is often overexpressed in NSCLC, correlating with poor prognosis. Inhibiting BRD4 using compounds like Inhibitor-17 has been associated with reduced cell invasion and proliferation, highlighting its potential as a therapeutic agent for this cancer type .

Applications in Inflammatory Diseases

In addition to its role in cancer, this compound shows promise in treating inflammatory diseases. The inhibition of BRD4 has been linked to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Chronic Obstructive Pulmonary Disease (COPD)

Studies have demonstrated that targeting BRD4 can significantly reduce inflammation in airway epithelial cells, suggesting a potential therapeutic strategy for managing COPD .

Study Focus Cytokine Reduction (%) Model Used
IL-6 Release Reduction50%Human Airway Epithelial Cells

Idiopathic Pulmonary Fibrosis

BRD4 inhibitors have shown efficacy in reversing fibrotic responses in preclinical models by attenuating the activation of hepatic stellate cells and reducing collagen deposition .

Case Study 1: AML Treatment

A clinical trial involving patients with relapsed AML treated with this compound demonstrated a significant reduction in blast cells and improved overall survival rates compared to historical controls.

Case Study 2: Breast Cancer Resistance

In a cohort of patients with tamoxifen-resistant breast cancer, those receiving combination therapy with this compound experienced a notable decrease in tumor recurrence rates.

作用机制

生物活性

BRD4 (Bromodomain Containing 4) is a key epigenetic regulator involved in various cellular processes, including transcriptional regulation and cell cycle control. The development of BRD4 inhibitors, such as BRD4 Inhibitor-17, has garnered significant attention for their potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.

BRD4 functions primarily by binding to acetylated lysines on histones, facilitating the recruitment of transcriptional machinery to chromatin. This action is crucial for the expression of genes associated with cell proliferation and survival. This compound disrupts this interaction, leading to:

  • Inhibition of Transcriptional Activation : By blocking BRD4's binding to acetylated histones, this compound effectively reduces the transcription of oncogenes such as c-Myc and Cyclin D1, which are pivotal in cancer progression .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key survival pathways .
  • Cell Cycle Arrest : Research indicates that this compound can halt the cell cycle at the G0/G1 phase, preventing further proliferation of malignant cells .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound across different cancer models. The following table summarizes key findings from these investigations:

Study Cell Line/Model IC50 (µM) Effects Observed
Kim et al. (2021)Ty82 (NUT midline carcinoma)0.85Significant cytotoxicity and reduced proliferation
ResearchGate (2022)MV4-11 (acute myeloid leukemia)0.78Induced apoptosis and inhibited oncogene expression
PMC5464988 (2017)Various cancer modelsN/ASuppressed inflammation and tumor growth in vivo

Case Studies

  • NUT Midline Carcinoma : In a study by Kim et al., this compound demonstrated potent cytotoxic effects against the Ty82 cell line, with an IC50 value indicating strong inhibition of cell proliferation. The compound also showed efficacy in xenograft models, suggesting its potential for clinical application .
  • Acute Myeloid Leukemia : Another investigation revealed that this compound effectively inhibited MV4-11 cell growth with an IC50 value of 0.78 µM. The treatment led to significant reductions in c-Myc and CDK6 expression levels, highlighting its role in targeting critical oncogenic pathways .
  • Salivary Adenoid Cystic Carcinoma : A study focused on JQ1 (a related BRD4 inhibitor) demonstrated similar mechanisms where inhibition led to decreased BRD4 expression and downregulation of Cyclin D1 and BCL-2, suggesting a consistent pattern across different cancer types .

Implications for Therapy

The biological activity of this compound indicates its potential as a therapeutic agent in oncology:

  • Targeting Oncogenic Pathways : By inhibiting BRD4, this compound disrupts essential signaling pathways involved in tumor growth and survival.
  • Combination Therapies : Given its mechanism of action, combining BRD4 inhibitors with other therapeutic modalities (e.g., chemotherapy or immunotherapy) could enhance treatment efficacy and overcome resistance mechanisms observed in various cancers .
  • Inflammatory Diseases : Beyond oncology, there is emerging evidence that BRD4 inhibitors may also play a role in managing chronic inflammatory conditions by modulating cytokine production .

属性

分子式

C16H16FN3O3S

分子量

349.4 g/mol

IUPAC 名称

4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21)

InChI 键

UQXHNDHWFYISEE-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。